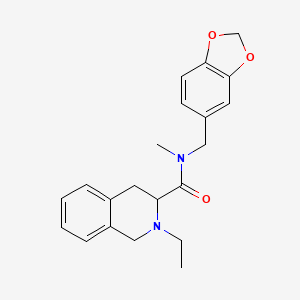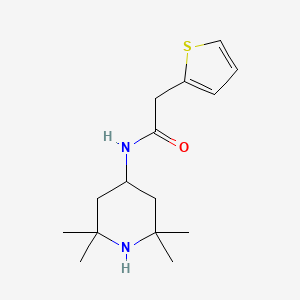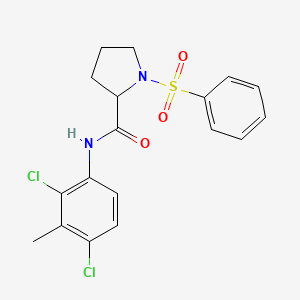
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Heterocyclic Carboxamides
Research has explored the synthesis of heterocyclic carboxamides, including derivatives similar to the chemical structure of interest, as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and their antipsychotic activity in behavioral models. The study underscores the significance of structural modifications in enhancing antipsychotic properties while minimizing extrapyramidal side effects (Norman et al., 1996).
Oxidative Ugi-type Multicomponent Reactions
Another application involves the use of oxidative Ugi-type multicomponent reactions for the functionalization of tetrahydroisoquinoline, demonstrating the versatility of these reactions in synthesizing complex molecules. This method affords the diacylated adducts of tetrahydroisoquinoline, showcasing the potential for creating diverse molecular architectures (Ngouansavanh & Zhu, 2007).
Cytotoxic Activity of Carboxamide Derivatives
The synthesis and evaluation of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been investigated for their cytotoxic activities against various cancer cell lines. These studies highlight the impact of the position and nature of the carboxamide side chains on cytotoxicity, providing insights into the design of novel anticancer agents (Deady et al., 2000).
Anti-inflammatory Properties
Research on peripheral benzodiazepine receptors has identified compounds with anti-inflammatory properties. Studies on isoquinoline carboxamide derivatives have demonstrated their potential in inhibiting oedema formation, suggesting applications in treating inflammatory conditions (Torres et al., 1999).
Synthesis of 3-Oxo(thioxo)-Isoquinoline Derivatives
The synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives has been reported, illustrating the methodological advancements in the synthesis of isoquinoline derivatives. These compounds are of interest for their potential pharmacological activities (Dyachenko & Vovk, 2012).
Sigma-2 Receptor Probes
Isoquinoline derivatives have also been developed as sigma-2 receptor probes, indicating their utility in neuropharmacological research. These probes are valuable tools for studying receptor binding and function, contributing to our understanding of various neurological disorders (Xu et al., 2005).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-23-13-17-7-5-4-6-16(17)11-18(23)21(24)22(2)12-15-8-9-19-20(10-15)26-14-25-19/h4-10,18H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQISVGPRXEAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)N(C)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4006002.png)
![N'-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006004.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4006014.png)

![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006024.png)

![Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4006053.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4006056.png)
![1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006057.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4006064.png)
![N-[2-(4-ethoxyphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006068.png)
![ethyl 4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4006076.png)
![1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006083.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4006091.png)
